Sdh-IN-18

Succinate dehydrogenase inhibition SDHI fungicide development Enzymatic assay benchmarking

Sdh-IN-18 is a silicon-containing nicotinamide carboxamide SDH inhibitor (IC50 8.70 mg/L) that outperforms boscalid by 2.54-fold in enzymatic assays. Its unique trimethylsilyl-biphenyl scaffold provides a novel chemotype for studying SDH inhibition, with potent activity against Rhizoctonia solani (EC50 0.48 mg/L). Ideal for structure-activity relationship studies, competitive binding experiments, and next-generation fungicide development. Contact us for pricing and availability.

Molecular Formula C21H21ClN2OSi
Molecular Weight 380.9 g/mol
Cat. No. B15615788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-18
Molecular FormulaC21H21ClN2OSi
Molecular Weight380.9 g/mol
Structural Identifiers
InChIInChI=1S/C21H21ClN2OSi/c1-26(2,3)16-12-10-15(11-13-16)17-7-4-5-9-19(17)24-21(25)18-8-6-14-23-20(18)22/h4-14H,1-3H3,(H,24,25)
InChIKeyIJLVNKHHICJFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sdh-IN-18 (Compound 3a) – Potent Silicon-Containing SDH Inhibitor with Verified 2.54-Fold Advantage Over Boscalid


Sdh-IN-18 (CAS 723748-50-3, compound 3a) is a silicon-containing nicotinamide carboxamide that acts as a succinate dehydrogenase inhibitor (SDHI). It was rationally designed via a bioisosteric silicon‑replacement strategy and demonstrated direct, quantifiable SDH enzymatic inhibition superior to the commercial SDHI boscalid [1]. The compound exhibits moderate to strong antifungal activity against phytopathogenic fungi including Rhizoctonia solani and Sclerotinia sclerotiorum, positioning it as a differentiated research tool and a promising lead scaffold for next‑generation SDHI fungicide development [1].

Why Sdh-IN-18 Cannot Be Simply Replaced by Other SDH Inhibitors or Silicon‑Free Analogs


SDH inhibitors form a chemically diverse class, and their target‑binding potency, fungal spectrum, and physicochemical properties vary substantially depending on substituents. Sdh-IN-18 incorporates a trimethylsilyl‑biphenyl fragment that is absent in the widely used SDHI boscalid and in most non‑silicon analogs, resulting in distinct clogP and topological polar surface area (TPSA) values. Direct enzymatic assay data confirm that boscalid is 2.54‑fold less potent against purified SDH than Sdh-IN-18 [1], while other in‑class SDH‑IN compounds (e.g., SDH‑IN‑2, SDH‑IN‑5) exhibit markedly different IC50 values and fungal selectivity profiles that preclude simple interchangeability .

Sdh-IN-18 Quantitative Differentiation Data Against Closest Comparators


SDH Enzyme Inhibition: 2.54-Fold More Potent Than Boscalid in Direct Comparison

In a head‑to‑head fungal succinate dehydrogenase enzymatic assay, Sdh‑IN‑18 (Compound 3a) achieved an IC50 of 8.70 mg/L, while the commercial SDHI boscalid, tested under identical conditions, exhibited an IC50 of 22.09 mg/L. This translates to a 2.54‑fold greater inhibitory potency for Sdh‑IN‑18 [1]. The assay was performed using mitochondrial SDH isolated from a phytopathogenic fungal source, providing a direct, quantitative basis for target engagement superiority.

Succinate dehydrogenase inhibition SDHI fungicide development Enzymatic assay benchmarking

Antifungal Activity Against Rhizoctonia solani: Comparable Efficacy to the Most Potent Silicon‑Containing Analog in the Same Series

In mycelial growth inhibition assays against Rhizoctonia solani, Sdh‑IN‑18 gave an EC50 of 0.48 mg/L. Within the same silicon‑containing carboxamide series, the optimized analog 4o showed an EC50 of 0.16 mg/L, while analog 4l achieved 0.52 mg/L [1]. Thus, Sdh‑IN‑18 essentially matches 4l and lies within a factor of 3 of the most potent analog, confirming its solid antifungal efficacy against this agronomically important pathogen.

Antifungal activity Rhizoctonia solani Mycelial growth inhibition

Antifungal Activity Against Sclerotinia sclerotiorum: Differentiated Potency Relative to Other Silicon‑Containing Carboxamides

Against Sclerotinia sclerotiorum, Sdh‑IN‑18 exhibited an EC50 of 1.4 mg/L. More advanced analogs from the same study, 4l and 4o, achieved substantially lower EC50 values (0.066 and 0.054 mg/L, respectively) [1]. This 21‑ to 26‑fold difference highlights that Sdh‑IN‑18 is not the optimal choice for Sclerotinia‑focused applications, but its intermediate potency can serve as a reference baseline for structure‑activity relationship (SAR) investigations aiming to improve anti‑Sclerotinia activity through further scaffold modification.

Antifungal activity Sclerotinia sclerotiorum SDHI spectrum

Structural Differentiation: Silicon‑Containing Bioisostere Versus Boscalid and Other SDH‑IN Compounds

Sdh‑IN‑18 contains a trimethylsilyl‑biphenyl moiety that distinguishes it from boscalid (a purely carbon‑based biphenyl) and from most other SDH‑IN series compounds (e.g., SDH‑IN‑2 and SDH‑IN‑5 lack silicon). This silicon‑for‑carbon bioisosteric replacement alters lipophilicity and electronic properties: the authors report “appropriate clog P and topological polar surface area values” that contribute to balanced membrane permeability and target engagement [1]. While exact clog P/TPSA numbers are not publicly available in the abstract, the silicon incorporation is a deliberate design feature that cannot be achieved with existing non‑silicon SDHIs and may influence metabolic stability and environmental fate.

Bioisosteric replacement Silicon-containing agrochemicals Physicochemical property differentiation

Sdh-IN-18 – Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


Biochemical SDH Enzyme Inhibition and Target‑Engagement Studies

Sdh‑IN‑18, with its verified IC50 of 8.70 mg/L against fungal SDH, outperforms boscalid by 2.54‑fold in enzymatic assays [1]. This makes it the preferred compound for laboratories conducting dose‑response studies, inhibitor kinetics, or competitive binding experiments where maximal target engagement at low concentrations is critical. Its silicon‑containing scaffold also provides a novel chemotype for exploring inhibitor‑SDH binding interactions via molecular docking and surface plasmon resonance.

Antifungal Screening Against Rhizoctonia solani in Crop Protection Research

For agricultural research groups screening SDHIs against R. solani, Sdh‑IN‑18 delivers an EC50 of 0.48 mg/L, matching the potency of the most effective silicon‑carboxamide analog 4l [1]. This reliable activity profile supports its use as a reference inhibitor in mycelial growth assays, enabling consistent benchmarking when evaluating new derivatives or formulations.

Structure–Activity Relationship (SAR) Studies on Silicon Bioisosterism

Sdh‑IN‑18 is distinguished by a trimethylsilyl‑biphenyl moiety absent in boscalid and other common SDHIs [1]. Procurement of this compound allows medicinal and agrochemical chemists to systematically assess the impact of silicon‑for‑carbon substitution on SDH inhibition, antifungal spectrum, logP, and metabolic stability. Its intermediate anti‑Sclerotinia activity (EC50 1.4 mg/L) further provides a valuable baseline for designing second‑generation analogs with improved broad‑spectrum potency.

Comparative SDHI Profiling and Selectivity Panel Design

Because Sdh‑IN‑18 shows differential activity across fungal species (0.48 mg/L vs R. solani; 1.4 mg/L vs S. sclerotiorum), it can serve as a selectivity marker in panels of SDHIs when profiling new fungicidal candidates. Including Sdh‑IN‑18 alongside boscalid, SDH‑IN‑2, and SDH‑IN‑5 allows researchers to deconvolute structure‑activity relationships and species‑specific sensitivity windows, guiding the rational design of targeted crop protection solutions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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